molecular formula C16H16N2O6 B10802764 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B10802764
M. Wt: 332.31 g/mol
InChI Key: WZFXNESNLNHXKT-UHFFFAOYSA-N
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Description

WAY-651783 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-651783 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediates: Initial steps often involve the preparation of specific intermediates through reactions such as alkylation, acylation, or condensation.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the core structure of WAY-651783.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of WAY-651783 would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing robust purification processes to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

WAY-651783 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: WAY-651783 can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

WAY-651783 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of WAY-651783 involves its interaction with specific molecular targets within biological systems. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use, but it often involves key signaling pathways and regulatory mechanisms within cells.

Comparison with Similar Compounds

WAY-651783 can be compared to other similar compounds in terms of its structure, reactivity, and applications. Some similar compounds include:

The uniqueness of WAY-651783 lies in its specific molecular interactions and the potential for diverse applications across multiple scientific disciplines.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-nitrofuran-2-yl)methanone

InChI

InChI=1S/C16H16N2O6/c1-22-13-7-10-5-6-17(9-11(10)8-14(13)23-2)16(19)12-3-4-15(24-12)18(20)21/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

WZFXNESNLNHXKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(O3)[N+](=O)[O-])OC

solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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